N-(3-chloro-4-methylphenyl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(3-Chloro-4-methylphenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 3-chloro-4-methylphenyl group, a 3-methoxy group, and a thiophen-2-ylmethyl group. Benzamides are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]benzamide can be achieved through a multi-step process involving the following key steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chloro-4-methylaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced through a nucleophilic substitution reaction using thiophen-2-ylmethyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methylphenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(3-Chloro-4-methylphenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors, modulating their activity and leading to downstream effects.
Inhibition of Enzymes: It may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Modulation of Signaling Pathways: It can influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-(3-Chloro-4-methylphenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]benzamide can be compared with other similar compounds, such as:
N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: This compound has a similar benzamide core but with different substituents, leading to variations in biological activity and chemical properties.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound contains a thiazole ring and exhibits different biological activities.
The uniqueness of N-(3-chloro-4-methylphenyl)-3-methoxy-N-[(thiophen-2-yl)methyl]benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18ClNO2S |
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Molecular Weight |
371.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H18ClNO2S/c1-14-8-9-16(12-19(14)21)22(13-18-7-4-10-25-18)20(23)15-5-3-6-17(11-15)24-2/h3-12H,13H2,1-2H3 |
InChI Key |
NAIHPFWGRHYTNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC(=CC=C3)OC)Cl |
Origin of Product |
United States |
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